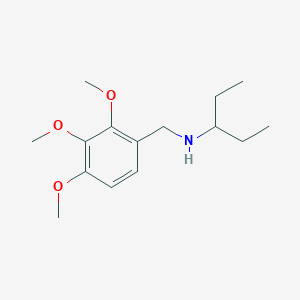

N-(2,3,4-trimethoxybenzyl)pentan-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2,3,4-trimethoxyphenyl)methyl]pentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-6-12(7-2)16-10-11-8-9-13(17-3)15(19-5)14(11)18-4/h8-9,12,16H,6-7,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZXLXZPHYLETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCC1=C(C(=C(C=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354508 | |

| Record name | N-(2,3,4-trimethoxybenzyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355816-06-7 | |

| Record name | N-(2,3,4-trimethoxybenzyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2,3,4 Trimethoxybenzyl Pentan 3 Amine and Its Analogues

Classical Amine Synthesis Routes Applicable to N-(2,3,4-trimethoxybenzyl)pentan-3-amine

Traditional methods for amine synthesis remain highly relevant due to their reliability, scalability, and well-understood mechanisms. Reductive amination and nucleophilic substitution are two of the most direct and widely employed strategies for preparing compounds like this compound.

Reductive Amination Strategies for Benzylamine (B48309) Derivatives

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, converting a carbonyl compound and an amine into a more substituted amine. youtube.comgoogle.com For the synthesis of this compound, this process involves two key steps: the initial reaction between 2,3,4-trimethoxybenzaldehyde (B140358) and pentan-3-amine to form an imine intermediate, followed by the reduction of this imine to the target secondary amine. google.com

The reaction can be performed in a single step by combining the aldehyde, amine, and a reducing agent that is selective for the imine over the aldehyde. galchimia.com Sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride are frequently used for this purpose due to their mild nature and high chemoselectivity. Alternatively, a two-step process can be employed where the imine is formed first, often with removal of water, and then reduced using a broader range of reducing agents, including catalytic hydrogenation (H₂ with catalysts like Pd, Pt, or Ni) or hydride reagents like sodium borohydride. A patent for the synthesis of the related compound 1-(2,3,4-trimethoxybenzyl)piperazine specifically highlights a process where 2,3,4-trimethoxybenzaldehyde is reacted with piperazine (B1678402) and subjected to the action of hydrogen to form the final product. google.com

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acidic to neutral pH, ambient temperature, chlorinated solvents (e.g., DCE) | Mild, high chemoselectivity, tolerant of many functional groups, one-pot procedure. | Stoichiometric waste, moisture sensitive. |

| Sodium Cyanoborohydride (NaBH₃CN) | Slightly acidic pH (5-6), ambient temperature, alcoholic solvents (e.g., MeOH) | Mild, selective for imines over carbonyls. | Highly toxic (potential for HCN gas release at low pH). |

| Catalytic Hydrogenation (H₂/Catalyst) | Pressurized H₂, various catalysts (Pd/C, PtO₂, Raney Ni), various solvents | "Green" reagent (H₂), high atom economy, scalable. | Requires specialized pressure equipment, may reduce other functional groups (e.g., nitro groups, alkenes). |

| Sodium Borohydride (NaBH₄) | Neutral to basic pH, alcoholic solvents, often requires pre-formation of imine | Inexpensive, readily available, easy to handle. | Less selective (can reduce aldehydes), typically requires a two-step process. |

Nucleophilic Substitution Reactions (e.g., Alkylation of Amines)

Direct N-alkylation of an amine with a suitable electrophile is another fundamental approach to synthesizing benzylamine derivatives. In the context of this compound, this would involve the reaction of pentan-3-amine with a 2,3,4-trimethoxybenzyl halide, such as 2,3,4-trimethoxybenzyl chloride or bromide.

This reaction is a classic Sₙ2 nucleophilic substitution, where the nitrogen atom of the amine attacks the benzylic carbon, displacing the halide leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed, thereby preventing the protonation of the starting amine and driving the reaction to completion. A significant challenge with this method is controlling the degree of alkylation. The primary product, the secondary amine, can act as a nucleophile itself and react with another molecule of the benzyl (B1604629) halide to form a tertiary amine as a byproduct. Using a large excess of the starting amine can help to minimize this over-alkylation. Research on the synthesis of 3,4,5-trimethoxybenzyl derivatives has shown the successful condensation of 3,4,5-trimethoxybenzyl chloride with various amines, including piperidine (B6355638) and morpholine (B109124), demonstrating the viability of this route for analogous structures. nih.gov

Advanced Catalytic Approaches in Trimethoxybenzyl Amine Synthesis

Modern synthetic chemistry increasingly relies on transition-metal catalysis to achieve transformations that are difficult or inefficient using classical methods. These advanced approaches offer novel pathways for C-N bond formation with high levels of control.

Transition-Metal Catalyzed Hydroamination and C-H Amination

Transition-metal catalyzed hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, represents a highly atom-economical route to amines. acs.orgnih.gov While less direct for the specific target molecule, a hypothetical route could involve the hydroamination of a precursor like 1,2,3-trimethoxy-4-vinylbenzene (B3393667) with pentan-3-amine. Catalysts based on late transition metals such as palladium, rhodium, iridium, and ruthenium have been developed for this purpose, often showing distinct regioselectivity (Markovnikov vs. anti-Markovnikov addition) depending on the metal and ligand choice. nih.govnih.govresearchgate.net

C-H amination is a more recent and powerful strategy that involves the direct conversion of a C-H bond into a C-N bond. nih.gov This approach avoids the need for pre-functionalized starting materials like aldehydes or halides. For a trimethoxybenzyl amine, this could theoretically involve the reaction of a trimethoxytoluene derivative with an aminating agent in the presence of a suitable catalyst. This method offers a streamlined synthetic route but often faces challenges in controlling the position of amination (regioselectivity) on the aromatic ring versus the benzylic position.

| Method | Typical Catalyst System | Description | Potential Application |

|---|---|---|---|

| Intermolecular Hydroamination | Pd, Rh, Ir, Ru complexes nih.govnih.gov | Direct addition of an amine N-H bond across an alkene C=C bond. acs.org | Synthesis from a vinyl-trimethoxybenzene precursor. |

| Hydroaminoalkylation | Early transition metals (e.g., Ti, Zr) | C-H activation α to an amine followed by reaction with an alkene, forming a C-C bond. rsc.org | Functionalization of a simpler amine precursor. |

| Csp³–H Arylation | Photoredox/HAT catalysis (e.g., Ir photocatalyst) rsc.org | Selective functionalization of a C-H bond at the benzylic position of an existing benzylamine. | Late-stage diversification of benzylamine analogues. |

| Electrochemical C-H Amination | Metal-free, electrochemical oxidation nih.gov | Aromatic C-H amination via electrochemically generated N-arylpyridinium ions. | Direct amination of an aromatic precursor, though selectivity can be a challenge. |

Chemo- and Regioselective Synthesis for Structural Diversification

A key advantage of modern catalytic methods is the ability to achieve high levels of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the control over the position of bond formation. In the synthesis of complex molecules with multiple reactive sites, such as trimethoxybenzyl amine derivatives, this control is crucial.

For example, synergistic catalysis combining single electron transfer (SET) and hydrogen atom transfer (HAT) has been shown to completely switch the regioselectivity of Csp³–H arylation in benzylamines. rsc.org While SET catalysis alone might target an N-methyl group, the addition of a HAT co-catalyst can selectively direct the reaction to the N-benzylic position. rsc.org Similarly, in palladium-catalyzed reactions, the choice of ligands and additives can influence whether a reaction occurs at an aryl halide or a benzylic C-H bond. This fine-tuning allows for the precise construction of diverse molecular architectures and the late-stage functionalization of complex bioactive compounds. mdpi.com

Mechanochemical and Novel Synthetic Techniques

In pursuit of more sustainable and efficient chemical processes, mechanochemistry has emerged as a powerful alternative to traditional solvent-based synthesis. This technique involves inducing chemical reactions in the solid state through mechanical force, such as grinding or ball milling. researchgate.net

Mechanochemical methods are generally performed under solvent-free or minimal-solvent conditions, which reduces waste and can lead to accelerated reaction rates and different product selectivities compared to solution-phase chemistry. nih.gov The synthesis of imines, the key intermediates in reductive amination, has been successfully achieved through the manual grinding of aldehydes and amines at room temperature, often in very short reaction times and with excellent yields. mdpi.com Following the mechanochemical formation of the imine from 2,3,4-trimethoxybenzaldehyde and pentan-3-amine, a subsequent solid-state reduction step could complete the synthesis. These solvent-free approaches represent a green and efficient pathway for the preparation of this compound and are part of a growing toolbox of novel synthetic techniques. researchgate.netacs.org

Stereochemical Control in the Synthesis of Chiral this compound Derivatives

The introduction of chirality into the this compound scaffold is a critical consideration for the development of derivatives with specific biological activities. Since the biological effects of chiral molecules are often highly dependent on their stereochemistry, methods to control the three-dimensional arrangement of atoms during synthesis are of paramount importance. For this compound derivatives, the stereocenter of interest is typically at the carbon atom of the pentan-3-amine moiety to which the benzyl group is attached. Methodologies to achieve stereochemical control can be broadly categorized into two main approaches: asymmetric synthesis, where a chiral center is created under the influence of a chiral reagent or catalyst, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

A prevalent strategy for the asymmetric synthesis of chiral amines is asymmetric reductive amination . d-nb.inforesearchgate.net This method involves the reaction of a prochiral ketone, in this case, pentan-3-one, with an amine, 2,3,4-trimethoxybenzylamine, in the presence of a chiral catalyst and a reducing agent. The chiral catalyst, typically a transition metal complex with a chiral ligand, directs the hydrogenation of the intermediate imine from one face, leading to the preferential formation of one enantiomer of the final amine product. nih.govacs.org The choice of chiral ligand is crucial for achieving high enantioselectivity.

Alternatively, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. wikipedia.org In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate, pentan-3-one or 2,3,4-trimethoxybenzylamine, to guide the formation of the desired stereocenter. After the key stereocenter-forming reaction, the auxiliary is removed, yielding the enantiomerically enriched product. For instance, a chiral auxiliary could be attached to the pentan-3-amine backbone to direct the subsequent benzylation step.

Another powerful technique for obtaining enantiomerically pure amines is through the use of chiral N-sulfinyl imines . The condensation of a prochiral ketone like pentan-3-one with a chiral sulfinamide, such as tert-butanesulfinamide, generates a chiral N-sulfinyl imine. yale.edu The subsequent nucleophilic addition of a 2,3,4-trimethoxybenzyl Grignard or organolithium reagent to this imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The sulfinyl group can then be readily cleaved under mild acidic conditions to afford the chiral primary amine.

The following hypothetical data tables illustrate the potential outcomes of these stereoselective synthetic strategies for the synthesis of a chiral derivative, (R)-N-(2,3,4-trimethoxybenzyl)pentan-3-amine.

Table 1: Hypothetical Asymmetric Reductive Amination of Pentan-3-one with 2,3,4-Trimethoxybenzylamine

| Entry | Chiral Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | [Rh(COD)Cl]₂ | (R)-BINAP | Methanol | 25 | 85 | 92 |

| 2 | [Ir(COD)Cl]₂ | (S,S)-f-Binaphane | Toluene | 50 | 90 | 95 |

Table 2: Hypothetical Diastereoselective Addition to a Chiral Auxiliary-Derived Imine

| Entry | Chiral Auxiliary | Activating Agent | Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|---|

| 1 | (R)-1-Phenylethylamine | TiCl₄ | 2,3,4-Trimethoxybenzylmagnesium bromide | 95:5 | 78 |

Table 3: Hypothetical Diastereoselective Addition to a Chiral N-tert-Butanesulfinyl Imine

| Entry | Sulfinamide Enantiomer | Grignard Reagent | Solvent | Diastereomeric Excess (de, %) | Yield (%) |

|---|---|---|---|---|---|

| 1 | (R)-tert-Butanesulfinamide | 2,3,4-Trimethoxybenzylmagnesium chloride | THF | >98 | 91 |

These tables showcase the expected high levels of stereocontrol achievable with modern asymmetric synthesis methodologies. The specific conditions and outcomes would require experimental validation for the synthesis of this compound and its derivatives.

Structural Elucidation and Advanced Analytical Characterization of N 2,3,4 Trimethoxybenzyl Pentan 3 Amine

Spectroscopic Methodologies

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By probing the interaction of molecules with electromagnetic radiation, these methods reveal detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides precise information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the assembly of the molecular skeleton.

For N-(2,3,4-trimethoxybenzyl)pentan-3-amine, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the carbons directly attached to the nitrogen atom typically appear in the 2.3-3.0 ppm range, being deshielded by the electron-withdrawing effect of the nitrogen. libretexts.org The single proton on the nitrogen itself (N-H) would likely produce a broad signal that can appear over a wide range (~0.5-5.0 ppm) and can be confirmed by its disappearance upon adding a few drops of D₂O to the sample. libretexts.orglibretexts.org The aromatic protons on the trimethoxybenzyl group would resonate in the aromatic region, while the three methoxy (B1213986) groups would each produce a sharp singlet. The pentan-3-amine portion would exhibit signals for the ethyl groups, likely showing characteristic triplet and quartet patterns due to spin-spin coupling.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. Carbons directly bonded to the nitrogen atom are expected in the 10-65 ppm region. libretexts.org The carbons of the aromatic ring and the methoxy groups would appear further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | 6.6 - 7.0 | Doublet / Multiplet | 2H |

| Methoxy (OCH₃) | 3.8 - 3.9 | Singlet | 9H |

| Benzyl (B1604629) CH₂ | ~3.7 | Singlet | 2H |

| Pentyl CH (on C3) | ~2.5 | Multiplet | 1H |

| Pentyl CH₂ (on C2, C4) | ~1.4 | Multiplet | 4H |

| Pentyl CH₃ (on C1, C5) | ~0.9 | Triplet | 6H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (quaternary) | 140 - 155 |

| Aromatic CH | 105 - 125 |

| Methoxy (OCH₃) | 55 - 62 |

| Benzyl CH₂ | ~50 |

| Pentyl CH (on C3) | ~60 |

| Pentyl CH₂ (on C2, C4) | ~25 |

Infrared (IR) spectroscopy is an effective technique for identifying the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. As a secondary amine, this compound is expected to show a single, weak to medium N-H stretching band in the region of 3350-3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com The C-N stretching vibrations for the aliphatic and aromatic portions would appear in the 1000-1350 cm⁻¹ range. libretexts.org Other characteristic absorptions would include C-H stretches for both sp³ (alkyl) and sp² (aromatic) hybridized carbons just below and above 3000 cm⁻¹, respectively, and strong C-O stretching bands for the methoxy ether groups.

Table 3: Predicted Principal IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | 3350 - 3310 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1500 - 1600 |

| Aromatic C-N | Stretch | 1200 - 1350 |

| Aliphatic C-N | Stretch | 1000 - 1250 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugation. For this compound, the UV absorption is dominated by the 2,3,4-trimethoxybenzyl chromophore. The interaction of the nitrogen's lone pair of electrons with the aromatic ring can shift the absorption to longer wavelengths compared to benzene (B151609) itself. libretexts.org A typical spectrum would likely show absorption maxima related to the π→π* transitions of the substituted benzene ring.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₅H₂₅NO₃), the calculated monoisotopic mass is 267.1834 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

The fragmentation pattern in electron ionization (EI) mass spectrometry is particularly informative. The most common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would lead to two primary fragmentation routes for this molecule:

Loss of an ethyl radical from the pentan-3-amine moiety.

Benzylic cleavage to form a stable trimethoxybenzyl cation or a related tropylium (B1234903) ion.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Identity |

|---|---|

| 267 | Molecular Ion [M]⁺ |

| 238 | [M - C₂H₅]⁺ |

| 181 | [C₁₀H₁₃O₃]⁺ (trimethoxybenzyl cation) |

Chromatographic Techniques for Purity and Separation

Chromatography is essential for separating components of a mixture and assessing the purity of a compound. For this compound, both gas and liquid chromatography are valuable tools.

Gas chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. However, the analysis of amines by GC can be challenging due to their basicity, which can cause peak tailing and adsorption on standard columns. labrulez.com To overcome this, specialized basic-deactivated columns (e.g., columns coated with KOH or specialty phases like CP-Volamine) are often used to achieve good peak shape and reproducibility. labrulez.comnih.gov When coupled with a mass spectrometer (GC-MS), this technique can separate the target compound from impurities and provide mass spectra for definitive identification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is well-suited for the analysis of less volatile or thermally sensitive compounds. For purity determination of this compound, a reversed-phase HPLC method using a C18 column would be appropriate. google.com The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection can be readily achieved using a UV-Vis detector set to a wavelength where the trimethoxybenzyl chromophore absorbs strongly. google.com Coupling HPLC with a mass spectrometer (LC-MS) provides an even higher level of specificity, allowing for the determination of the molecular weights of the main compound and any impurities present.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

While NMR, IR, and MS provide a wealth of information about molecular structure and connectivity, X-ray diffraction analysis of a single crystal provides the unambiguous, three-dimensional structure of the molecule in the solid state. mdpi.com This technique yields precise data on bond lengths, bond angles, and torsional angles.

To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. researchgate.net The data would reveal the exact conformation of the molecule in the crystal lattice, as well as intermolecular interactions, such as hydrogen bonding involving the amine proton, which dictate the crystal packing. While no specific crystal structure data is currently available for this compound, the technique remains the gold standard for absolute structure determination in the solid phase.

Computational Chemistry and Molecular Modeling in the Study of N 2,3,4 Trimethoxybenzyl Pentan 3 Amine

Quantum Mechanical and Molecular Mechanics Simulations for Conformational Space Analysis

The biological function of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through the rotation of single bonds. researchgate.net For a flexible molecule like N-(2,3,4-trimethoxybenzyl)pentan-3-amine, which possesses several rotatable bonds, exploring its conformational space is crucial to identify low-energy, stable structures that are most likely to exist and interact with biological systems.

Quantum Mechanics (QM) simulations, particularly those using Density Functional Theory (DFT), provide highly accurate calculations of molecular geometries and energies. mdpi.comresearchgate.net These methods are used to perform geometry optimization, starting from an initial guess of the structure and finding the lowest energy arrangement of atoms. researchgate.net By systematically rotating key torsion angles (the dihedral angles around the single bonds) and performing QM energy calculations for each incremental rotation, a potential energy surface can be mapped out. This allows for the identification of energy minima, which correspond to stable conformers, and energy barriers, which represent the energy required to transition between them.

Molecular Mechanics (MM) simulations employ classical physics and simplified force fields to model molecular behavior. While less accurate than QM, MM methods are computationally much faster, making them suitable for exploring the vast conformational landscape of flexible molecules. researchgate.net A common approach is to use MM for an initial broad search for low-energy conformers, which are then subjected to more rigorous and accurate QM calculations for refinement. researchgate.net

The analysis of this compound would involve studying the rotation around the C-N bond connecting the benzyl (B1604629) and amine groups, as well as the rotations within the pentan-3-amine chain. The results of such an analysis can be summarized in a table detailing the energetic properties of the most stable conformers.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Key Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A (Global Minimum) | 178.5° (anti) | 0.00 | 75.3 |

| B (Local Minimum) | -65.2° (gauche) | 1.25 | 13.1 |

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. mdpi.com This method is crucial for predicting the binding mode and affinity of compounds like this compound to potential protein targets, thereby elucidating its possible mechanism of action. researchgate.net

The process involves placing the 3D structure of the ligand into the binding site of the protein and evaluating the interaction energy for thousands of different positions and orientations. The results are ranked using a scoring function, which estimates the binding affinity, often expressed in kcal/mol. mdpi.comnih.gov Lower binding energy values suggest a more stable and favorable interaction. d-nb.info

Docking studies can reveal specific ligand-protein interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group in the amine) and acceptors (like oxygen or nitrogen atoms in amino acid residues). nih.gov

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the benzyl ring) and nonpolar amino acid residues. nih.gov

Van der Waals Forces: General attractive or repulsive forces between atoms.

For this compound, the trimethoxy-substituted phenyl ring and the pentyl group could participate in hydrophobic interactions, while the secondary amine group could act as a hydrogen bond donor.

Table 2: Example Molecular Docking Results for this compound with a Hypothetical Protein Target

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase X | -8.4 | Asp145 | Hydrogen Bond |

| Leu22, Val30 | Hydrophobic | ||

| Phe80 | π-π Stacking | ||

| Protease Y | -7.9 | Ser195 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijnrd.orgsysrevpharm.org By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the potency of new, unsynthesized molecules. researchgate.net

A QSAR study on derivatives of this compound would involve compiling a dataset of structurally similar compounds with known biological activities. For each compound, a set of molecular descriptors would be calculated, including:

Electronic Descriptors: Related to the distribution of electrons (e.g., partial charges, dipole moment).

Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area). nih.gov

Hydrophobic Descriptors: Related to the molecule's solubility (e.g., LogP, the logarithm of the partition coefficient).

Topological Descriptors: Numerical values derived from the 2D representation of the molecule.

Using statistical methods like multiple linear regression, a mathematical equation is derived that links these descriptors to the observed activity. A study on trimetazidine, which contains the 1-(2,3,4-trimethoxybenzyl) moiety, found a statistically significant correlation between the Van der Waals volume of substituents and the binding affinity of its derivatives. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Interaction Field Analysis (CoMSIA) can also be used, which analyze the steric and electrostatic fields surrounding the molecules. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example | Information Provided |

|---|---|---|

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. |

| Steric | Van der Waals Volume | The space occupied by the molecule. |

| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes. |

Virtual Screening and Lead Optimization Strategies

Virtual screening and lead optimization are critical components of modern drug discovery that rely heavily on computational models.

Virtual Screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. researchgate.net If this compound is identified as a "hit" compound with desirable activity, its structural features can be used to perform a similarity search or a pharmacophore-based search to find other molecules in a database with similar properties. Alternatively, docking-based virtual screening can be used to dock millions of compounds against a protein target to identify new potential binders.

Lead Optimization is the process of modifying the chemical structure of a promising lead compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. nih.govresearchgate.net Computational chemistry plays a vital role in this iterative process. For this compound, lead optimization could involve:

Modifying Substituents: Using QSAR models to predict the effect of adding or changing functional groups on the trimethoxybenzyl ring or the pentylamine chain. researchgate.net

Altering the Scaffold: Designing new core structures (analogues) that maintain the key binding interactions identified through molecular docking but have improved properties. nih.gov

Predicting ADME Properties: Using computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed analogues to ensure they have drug-like characteristics.

Through these in silico strategies, the development of new compounds based on the this compound structure can be accelerated, reducing the time and cost associated with experimental synthesis and testing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,3,4-trimethoxybenzyl)pentan-3-amine, and how can reaction efficiency be optimized?

- Methodological Answer :

- Reductive amination : A common approach for secondary amines involves reacting pentan-3-amine with 2,3,4-trimethoxybenzaldehyde under hydrogenation conditions (e.g., NaBH₃CN or catalytic hydrogenation). Adjusting stoichiometry (e.g., 1.2:1 aldehyde-to-amine ratio) and using anhydrous solvents (e.g., MeOH or THF) improves yield .

- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (using ethanol/water mixtures) is recommended for isolating the product. Monitor purity via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .

- Optimization : Control temperature (0–25°C) to minimize side reactions like over-reduction. Use inert atmospheres (N₂/Ar) to prevent oxidation of the methoxybenzyl group .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Expect signals for the pentan-3-amine chain (δ 1.2–1.6 ppm, multiplet for CH₂ groups) and aromatic protons (δ 6.8–7.2 ppm for trimethoxybenzyl). Methoxy groups appear as singlets at δ ~3.8 ppm .

- ¹³C NMR : Confirm quaternary carbons in the benzyl group (δ 130–150 ppm) and the amine carbon (δ 45–55 ppm) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%). ESI-MS should show [M+H]⁺ at m/z ~294.2 (C₁₆H₂₅NO₃⁺) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer :

- Storage : Store in amber vials under inert gas (Ar) at −20°C to prevent degradation. Avoid exposure to light, moisture, and oxidizing agents .

- Decomposition Risks : The methoxybenzyl group is susceptible to acid-catalyzed cleavage. Avoid prolonged contact with protic solvents (e.g., MeOH) at room temperature .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data for this compound across different assay systems?

- Methodological Answer :

- Solubility Optimization : Test solubility in DMSO, PBS, and cell culture media. Precipitation in aqueous buffers (pH 7.4) may lead to false negatives; use sonication or co-solvents (e.g., 0.1% Tween-80) .

- Metabolic Stability : Assess liver microsome stability (e.g., human/rat S9 fractions). The trimethoxy group may enhance metabolic resistance compared to mono-methoxy analogs, but esterase activity could vary .

- Target Engagement : Use competitive binding assays (e.g., SPR or radioligand displacement) to confirm direct target interactions versus off-target effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies on the trimethoxybenzyl moiety?

- Methodological Answer :

- Analog Synthesis : Replace methoxy groups with halogens (e.g., Cl, Br) or methyl groups to evaluate electronic and steric effects. Compare logP (via HPLC) and hydrogen-bonding capacity (computational DFT) .

- Biological Testing : Screen analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity). The 2,3,4-trimethoxy pattern may enhance binding to aromatic pockets in kinases or GPCRs .

- Crystallography : Co-crystallize lead compounds with target proteins (e.g., using X-ray or cryo-EM) to validate binding modes and guide further modifications .

Q. How can computational modeling predict the physicochemical properties of this compound?

- Methodological Answer :

- logP Calculation : Use software like MarvinSuite or ACD/Labs to estimate logP (~2.5–3.0). Compare with experimental HPLC-derived values to refine predictions .

- pKa Prediction : The amine group (pKa ~9–10) will be protonated at physiological pH, influencing membrane permeability. Validate via potentiometric titration .

- Docking Studies : Perform molecular docking (AutoDock Vina, Schrödinger) against targets like serotonin receptors or monoamine oxidases, leveraging the trimethoxybenzyl group’s π-π stacking potential .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data for this compound?

- Methodological Answer :

- Dose-Response Validation : Re-test cytotoxicity (IC₅₀) in multiple cell lines (e.g., HEK293, HeLa) using ATP-based assays (CellTiter-Glo) to rule out assay-specific artifacts .

- Batch Variability : Characterize impurities (e.g., via LC-MS) from different synthesis batches. Residual solvents (e.g., THF) or byproducts (e.g., over-reduced amines) may confound results .

- Oxidative Stress Assays : Measure ROS levels (DCFH-DA probe) to determine if cytotoxicity is mediated by redox imbalance versus direct apoptosis .

Safety and Handling Protocols

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .

- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent environmental contamination .

- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.